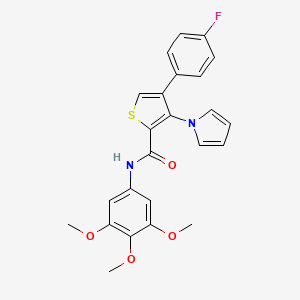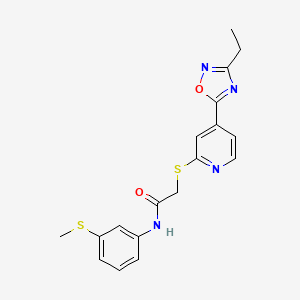
2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H18N4O2S2 and its molecular weight is 386.49. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The compound and its derivatives are utilized in the synthesis of innovative heterocycles, demonstrating a broad spectrum of biological activities. The chemical versatility of the core structure allows for the creation of various derivatives, including thiazoles, thiadiazoles, and pyridine-based compounds, which have been explored for their potential antimicrobial and insecticidal properties (Wardkhan et al., 2008); (Fadda et al., 2017).
Antimicrobial Activity
Specific derivatives of the compound have been synthesized and tested for their antimicrobial efficacy against various bacterial and fungal strains. This research is crucial in the development of new antimicrobial agents, especially considering the rising concern over antibiotic resistance (Mekky & Sanad, 2019).
Antioxidant and Antiproliferative Activities
Research into coordination complexes constructed from pyrazole-acetamide derivatives, including those related to the core structure of interest, has shown significant antioxidant activity. These findings are important for developing therapeutic agents with potential applications in oxidative stress-related diseases. Moreover, some compounds have exhibited promising antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Chkirate et al., 2019).
Organosoluble and Thermally Stable Polymers
The inclusion of oxadiazole derivatives in polymers has led to the creation of new materials that are both organosoluble and thermally stable. These materials have applications in various industrial processes and technologies, showcasing the versatility of the compound and its derivatives in material science (Mansoori et al., 2012).
Computational and Pharmacological Evaluation
Computational and pharmacological studies have highlighted the potential of oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, and anti-inflammatory actions. These studies provide a foundation for further development of therapeutic agents based on the core structure and its derivatives, with a focus on minimizing toxicity and maximizing efficacy (Faheem, 2018).
Propiedades
IUPAC Name |
2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-3-15-21-18(24-22-15)12-7-8-19-17(9-12)26-11-16(23)20-13-5-4-6-14(10-13)25-2/h4-10H,3,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHBEOFTIQXXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


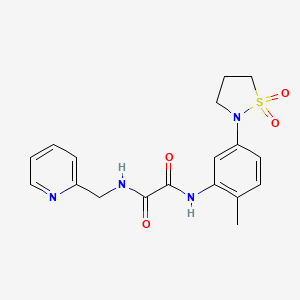
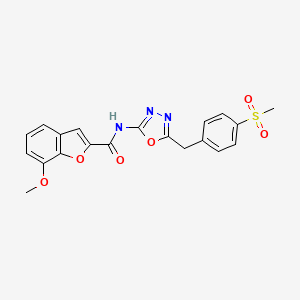
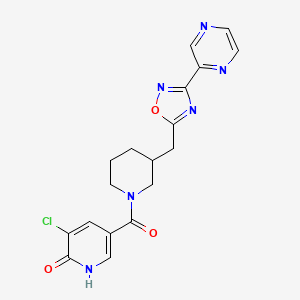
![2-(2-Chlorophenyl)-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2781981.png)
![1-methyl-3-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2781982.png)
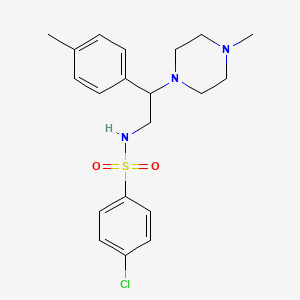
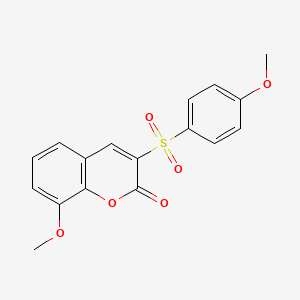
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2781989.png)
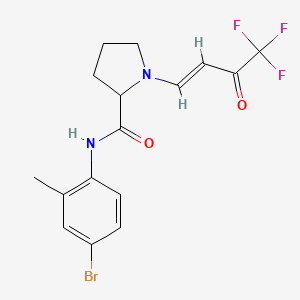

![1-[(2-Chloro-6-fluorophenyl)methyl]-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2781994.png)

